![molecular formula C14H11N5O3 B2942767 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine CAS No. 450346-38-0](/img/structure/B2942767.png)
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is a complex organic compound that features a quinoline moiety linked to a nitropyrimidine structure
作用机制
Target of action
A hydrazide derivative containing a quinoline moiety, 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been studied for its corrosion inhibition performance on mild steel
Mode of action
The MQH compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents . This suggests that “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” might also interact with its targets in multiple ways.
Biochemical pathways
Quinazoline and quinazolinone derivatives, which have a similar structure, have been found to have a broad range of biological activities .
Pharmacokinetics
The mqh compound’s inhibition efficiency increases with its concentration and decreases with the concentration of hcl , suggesting that the concentration and environment could affect the bioavailability and efficacy of similar compounds.
Result of action
Quinazoline and quinazolinone derivatives have shown a variety of effects, including anti-inflammatory, antitubercular, and antiviral activities .
Action environment
The MQH compound’s inhibition efficiency increases in 0.5 M HCl and decreases in 1 M HCl with an increase in temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinoline and pyrimidine precursors. One common method involves the following steps:
Preparation of 2-Methylquinoline: This can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of 8-Hydroxy-2-Methylquinoline: This intermediate is obtained by hydroxylation of 2-methylquinoline.
Synthesis of 5-Nitropyrimidin-4-amine: This can be prepared by nitration of pyrimidine followed by amination.
Coupling Reaction: The final step involves the coupling of 8-hydroxy-2-methylquinoline with 5-nitropyrimidin-4-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline or pyrimidine derivatives.
科学研究应用
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure but with an acetohydrazide group instead of a nitropyrimidine.
8-Hydroxyquinoline: Lacks the pyrimidine moiety but shares the quinoline structure.
5-Nitropyrimidine: Contains the nitropyrimidine structure but lacks the quinoline moiety.
Uniqueness
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is unique due to the combination of the quinoline and nitropyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANINZRKMNYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
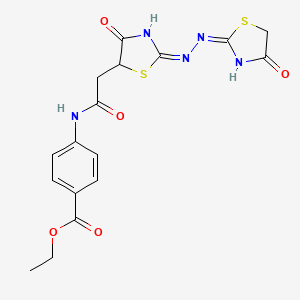
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)
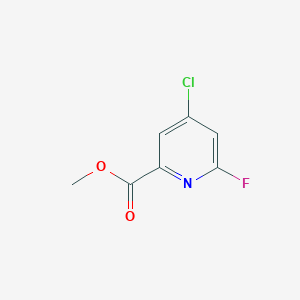
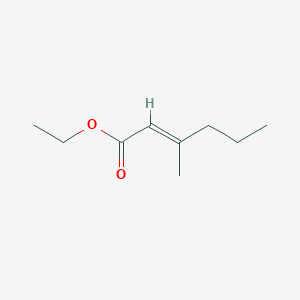
![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)
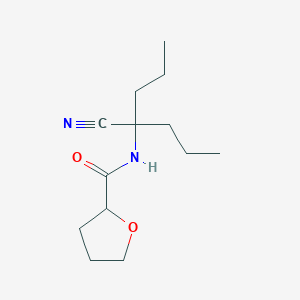
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)
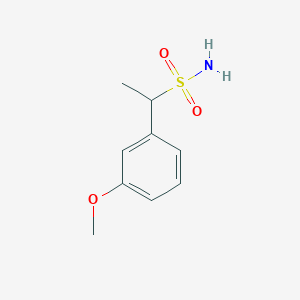
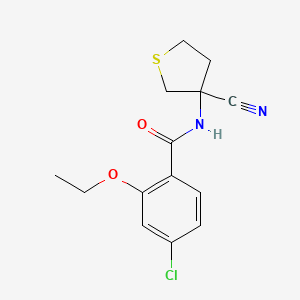
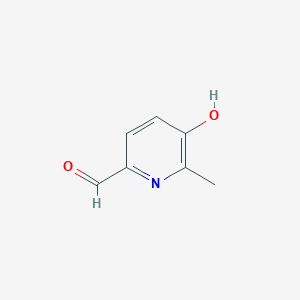
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
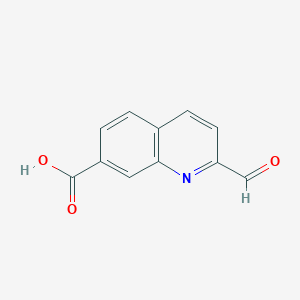
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)
